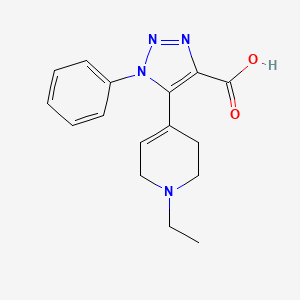
5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1-フェニル-1H-1,2,3-トリアゾール-4-カルボン酸は、そのユニークな構造的特徴とさまざまな科学分野における潜在的な用途により注目を集めている複雑な有機化合物です。この化合物は、トリアゾール環、フェニル基、およびテトラヒドロピリジン部分を特徴とし、これらがその多様な化学反応性と生物活性に貢献しています。
2. 製法
合成経路と反応条件
5-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1-フェニル-1H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、アジドとアルキンを環状付加してトリアゾール環を形成し、続いて後続の反応によってフェニル基とテトラヒドロピリジン基を導入することです。反応条件には、ヨウ化銅(I)などの触媒やジメチルスルホキシドなどの溶媒を、環状付加プロセスを促進するために使用することがよくあります。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。連続フロー反応器と自動システムを使用すると、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition of azides and alkynes to form the triazole ring, followed by the introduction of the phenyl and tetrahydropyridine groups through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
5-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1-フェニル-1H-1,2,3-トリアゾール-4-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、トリアゾール環をジヒドロ型に変換できます。
置換: フェニル基は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 触媒として炭素担持パラジウムの存在下で水素ガスを使用します。
置換: ルイス酸触媒の存在下で、臭素や塩素などのハロゲン化剤を使用します。
生成される主な生成物
酸化: 酸化物とヒドロキシル誘導体の生成。
還元: ジヒドロトリアゾール誘導体の生成。
置換: ハロゲン化フェニル誘導体の生成。
科学的研究の応用
5-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1-フェニル-1H-1,2,3-トリアゾール-4-カルボン酸は、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: さまざまな生物学的標的に結合する能力により、生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: 新素材の開発や有機反応における触媒として使用されています。
作用機序
5-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1-フェニル-1H-1,2,3-トリアゾール-4-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症経路に関与する特定の酵素を阻害することで、抗炎症効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 3-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-5-ニトロ-1H-インドール
- 3-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-5-メトキシ-1H-インドール
- 3-[3-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1,2,4-オキサジアゾール-5-イル]プロパン酸
独自性
5-(1-エチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1-フェニル-1H-1,2,3-トリアゾール-4-カルボン酸は、明確な化学反応性と生物活性を付与する構造的特徴の特定の組み合わせにより、ユニークです。トリアゾール環、フェニル基、およびテトラヒドロピリジン部分の存在により、生物学的標的とのさまざまな相互作用が可能になり、研究や潜在的な治療用途にとって貴重な化合物となっています。
生物活性
5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
- CAS Number : 1707399-63-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For example, a study demonstrated that related triazole compounds showed cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) with IC50 values ranging from 6.2 to 43.4 μM .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-triazole | HCT-116 | 6.2 |
| Related Triazole Compound | MCF-7 | 43.4 |
| Another Triazole Compound | T47D | 27.3 |
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial activity. A study reported that certain triazole compounds exhibited antibacterial effects against pathogenic bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Some studies suggest that triazole compounds can act as neuroprotective agents. The presence of the tetrahydropyridine moiety may contribute to the modulation of neurotransmitter systems and provide protection against neurodegenerative diseases .
Study on Anticancer Properties
In a notable study published in PubMed, researchers synthesized a series of triazole derivatives and evaluated their antiproliferative effects against human leukemic cells. The findings indicated that certain derivatives induced apoptosis in Jurkat T-cells by causing DNA fragmentation and mitochondrial membrane potential reduction . This suggests potential therapeutic applications in leukemia treatment.
Neuroprotective Study
Another investigation focused on the neuroprotective effects of triazole compounds in models of oxidative stress-induced neuronal damage. Results showed that these compounds could significantly reduce oxidative stress markers and improve neuronal survival rates .
特性
分子式 |
C16H18N4O2 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC名 |
5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N4O2/c1-2-19-10-8-12(9-11-19)15-14(16(21)22)17-18-20(15)13-6-4-3-5-7-13/h3-8H,2,9-11H2,1H3,(H,21,22) |
InChIキー |
NRAXHCIPRKAWFP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(=CC1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















